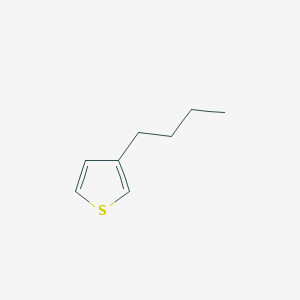

3-Butylthiophene

Description

Properties

IUPAC Name |

3-butylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12S/c1-2-3-4-8-5-6-9-7-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOCSQCZXMATFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98837-51-5 | |

| Record name | Thiophene, 3-butyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98837-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20340657 | |

| Record name | 3-Butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34722-01-5 | |

| Record name | 3-Butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Butylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Butylthiophene: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butylthiophene is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of advanced organic electronic materials, particularly conducting polymers. Its butyl side chain imparts solubility, making it a valuable monomer for the production of processable polythiophenes used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its key chemical reactions.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | [1] |

| Molecular Formula | C₈H₁₂S | [2] |

| Molecular Weight | 140.25 g/mol | [2] |

| Boiling Point | 181-183 °C (lit.) | [2][3][4] |

| Melting Point | -56.9 °C (estimate) | [4] |

| Density | 0.957 g/mL at 25 °C (lit.) | [2][3][4] |

| Refractive Index (n²⁰/D) | 1.501 (lit.) | [2][3][4] |

| Flash Point | 60 °C (140 °F) - closed cup | [2][4] |

| Solubility | Insoluble in water; soluble in most organic solvents such as ethanol, ether, and chloroform.[1] | [1] |

Table 2: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| CAS Number | 34722-01-5 | [2] |

| IUPAC Name | This compound | [5] |

| SMILES | CCCCC1=CSC=C1 | [5] |

| InChI | InChI=1S/C8H12S/c1-2-3-4-8-5-6-9-7-8/h5-7H,2-4H2,1H3 | [5] |

| InChIKey | KPOCSQCZXMATFR-UHFFFAOYSA-N | [5] |

Experimental Protocols

Synthesis of this compound via Nickel-Catalyzed Cross-Coupling (Kumada Coupling)

This protocol details the synthesis of this compound from 3-bromothiophene and n-butylmagnesium bromide, a common and effective method.[1]

Reagents and Materials:

-

3-Bromothiophene

-

n-Butylmagnesium bromide (solution in THF)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dried, three-necked, round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, add [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) (0.13 g, 0.24 mmol).[1]

-

Reagent Addition: Add a solution of 3-bromothiophene (4.0 g, 24.5 mmol) in anhydrous diethyl ether (20 mL).[1]

-

Grignard Addition: Add a solution of n-butylmagnesium bromide in THF (1.0 M, 12 mL, 12 mmol) dropwise to the stirred solution at room temperature.[1]

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and stir for 4 hours.[1]

-

Work-up: Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution (20 mL). Extract the mixture with diethyl ether (3 x 30 mL).[1]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.[1]

Characterization Protocols

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

Sample Preparation:

-

Prepare a dilute solution of the purified this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

GC-MS Conditions:

-

GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 150°C at 10°C/min.

-

Ramp to 250°C at 20°C/min, hold for 5 minutes.

-

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Mass Range: m/z 40-400

Chemical Reactivity and Applications

This compound undergoes typical electrophilic aromatic substitution reactions characteristic of the thiophene ring. The butyl group is an ortho-, para-director, though in the case of the 3-substituted thiophene, substitution primarily occurs at the 2- and 5-positions.

The most significant application of this compound is as a monomer for the synthesis of poly(this compound) (P3BT), a conducting polymer. This polymerization is often achieved through cross-coupling reactions such as Kumada, Stille, or Suzuki couplings. The resulting polymer is soluble in organic solvents, allowing for the fabrication of thin films for electronic devices.

Visualizations

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.

Caption: Logical relationships of this compound synthesis and its key chemical transformations.

Caption: Logical workflow for the chemical characterization of this compound.

References

An In-depth Technical Guide to the Synthesis and Mechanisms of 3-Butylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-butylthiophene, a key intermediate in the development of novel pharmaceuticals and organic electronic materials. A comparative analysis of the most prevalent cross-coupling methodologies—Kumada, Suzuki, and Negishi—is presented, including detailed experimental protocols, reaction mechanisms, and quantitative data to inform synthetic strategy and optimization.

Introduction

This compound is a substituted heterocycle of significant interest in medicinal chemistry and materials science. The introduction of the butyl group at the 3-position of the thiophene ring imparts favorable solubility and electronic properties, making it a valuable building block for the synthesis of conducting polymers, organic thin-film transistors, and pharmacologically active molecules.[1] The efficient and selective synthesis of this compound is therefore a critical aspect of developing these advanced materials and therapeutics. This guide focuses on the transition metal-catalyzed cross-coupling reactions that have become the methods of choice for the preparation of 3-alkylthiophenes, starting from the key intermediate, 3-bromothiophene.

Precursor Synthesis: 3-Bromothiophene

The direct bromination of thiophene is highly regioselective for the 2- and 5-positions. Consequently, the synthesis of 3-bromothiophene requires a multi-step approach. The most common and scalable method involves the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination at the more reactive α-positions.[2]

Experimental Protocol: Synthesis of 3-Bromothiophene from Thiophene

Step 1: Synthesis of 2,3,5-Tribromothiophene [2][3]

-

In a 5-liter, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubbing system, a solution of 1125 g (13.4 moles) of thiophene in 450 mL of chloroform is prepared.

-

The flask is cooled in a water bath to manage the exothermic reaction.

-

Over a period of 10 hours, 6480 g (40.6 moles) of bromine is added dropwise with vigorous stirring.

-

The reaction mixture is allowed to stand overnight at room temperature.

-

The mixture is then washed with a 2N sodium hydroxide solution.

-

The organic layer is separated and refluxed for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.

-

After reflux, the mixture is poured into water, and the organic layer is separated, washed with water, and dried over calcium chloride.

-

The crude 2,3,5-tribromothiophene is purified by vacuum distillation, collecting the fraction at 123-124 °C (9 mm Hg).

Step 2: Selective Reductive Debromination [2][4]

-

To a three-necked flask equipped with a stirrer and a reflux condenser, add 1850 mL of water, 783 g (12.0 moles) of zinc dust, and 700 mL of acetic acid.

-

The mixture is heated to reflux with continuous stirring.

-

Once refluxing, the heating mantle is removed, and 1283 g (4.00 moles) of 2,3,5-tribromothiophene is added dropwise at a rate that maintains reflux.

-

After the addition is complete, the mixture is refluxed for an additional 3 hours.

-

The product is then distilled directly from the reaction mixture with water.

-

The organic layer of the distillate is separated, washed with 10% sodium carbonate solution and then water, and dried over calcium chloride.

-

The crude 3-bromothiophene is purified by fractional distillation, collecting the fraction boiling at 159-161 °C.

Cross-Coupling Methodologies for the Synthesis of this compound

The synthesis of this compound is most commonly achieved via the cross-coupling of 3-bromothiophene with a butyl-containing organometallic reagent. The choice of methodology often depends on factors such as the availability of starting materials, functional group tolerance, and desired reaction scale.

Kumada Cross-Coupling

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and is typically catalyzed by a nickel or palladium complex.[5][6] This method is effective for generating carbon-carbon bonds and offers a direct, one-step synthesis of 3-alkylthiophenes with good to excellent yields.[1]

-

To a dried, three-necked, round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, add [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) catalyst (typically 0.1-1 mol%).

-

In a separate flask, dissolve 3-bromothiophene (1.0 equivalent) in anhydrous diethyl ether.

-

To the reaction flask, add a solution of n-butylmagnesium bromide in diethyl ether (1.2 equivalents) dropwise at room temperature.

-

Add the 3-bromothiophene solution dropwise to the Grignard reagent at room temperature.

-

Stir the reaction mixture at room temperature or gentle reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or distillation.

The catalytic cycle of the Kumada coupling generally proceeds through oxidative addition, transmetalation, and reductive elimination.[5][7]

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method that employs an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[8]

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromothiophene (1.0 eq), n-butylboronic acid (1.2 eq), a base (e.g., K₂CO₃, 2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Add a solvent mixture, typically toluene and water.

-

Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic and aqueous layers, extract the aqueous layer with ethyl acetate, and combine the organic layers.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The mechanism of the Suzuki-Miyaura coupling involves the activation of the boronic acid by a base, followed by the key steps of oxidative addition, transmetalation, and reductive elimination.[8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scispace.com [scispace.com]

- 5. Kumada coupling - Wikipedia [en.wikipedia.org]

- 6. Kumada Coupling [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chemrxiv.org [chemrxiv.org]

Spectroscopic Analysis of 3-Butylthiophene Monomer: A Technical Guide

Introduction

3-Butylthiophene is an essential heterocyclic organic compound that serves as a fundamental building block, or monomer, for the synthesis of poly(this compound) (P3BT) and other functionalized conductive polymers. These polymers are integral to the advancement of organic electronics, finding applications in organic field-effect transistors (OFETs), polymeric solar cells, and chemical sensors. Given its role as a precursor, the precise identification and purity assessment of the this compound monomer are critical for ensuring the desired properties and performance of the resulting polymers. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize this compound, offering detailed experimental protocols and data interpretation for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Properties

The structural integrity and purity of the monomer are paramount. Spectroscopic analysis provides a definitive confirmation of its chemical structure and identifies potential impurities.

-

Appearance: Colorless to light yellow liquid[3]

-

Boiling Point: Approximately 220-222 °C[3]

-

Structure: A five-membered thiophene ring with a butyl group attached at the 3-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record both ¹H NMR and ¹³C NMR spectra at room temperature. For ¹H NMR, standard acquisition parameters are typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.

Data Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Table 1: Summary of ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | H-2 | ~7.20 | Doublet of doublets | Thiophene ring proton |

| H-5 | ~7.00 | Doublet of doublets | Thiophene ring proton | |

| H-4 | ~6.90 | Triplet | Thiophene ring proton | |

| α-CH₂ | ~2.60 | Triplet | Methylene group adjacent to ring | |

| β-CH₂ | ~1.65 | Sextet | Methylene group | |

| γ-CH₂ | ~1.40 | Sextet | Methylene group | |

| δ-CH₃ | ~0.95 | Triplet | Terminal methyl group | |

| ¹³C | C-3 | ~143 | Singlet | Thiophene ring carbon (substituted) |

| C-2 | ~128 | Singlet | Thiophene ring carbon | |

| C-5 | ~125 | Singlet | Thiophene ring carbon | |

| C-4 | ~120 | Singlet | Thiophene ring carbon | |

| α-CH₂ | ~32 | Singlet | Methylene carbon | |

| β-CH₂ | ~30 | Singlet | Methylene carbon | |

| γ-CH₂ | ~22 | Singlet | Methylene carbon | |

| δ-CH₃ | ~14 | Singlet | Terminal methyl carbon |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Application: Place a single drop of the liquid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis to subtract atmospheric and instrument-related absorptions.

Data Interpretation

The IR spectrum of this compound is characterized by absorptions corresponding to the C-H and C=C bonds of the aromatic thiophene ring and the C-H bonds of the aliphatic butyl chain.

Table 2: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Thiophene Ring) |

| 2960 - 2850 | C-H Stretch | Aliphatic (Butyl Chain) |

| 1550 - 1450 | C=C Stretch | Aromatic (Thiophene Ring) |

| 1465, 1377 | C-H Bend | Aliphatic (CH₂ and CH₃)[4] |

| ~840 | C-H Out-of-Plane Bend | 3-substituted Thiophene |

| ~755 | C-H Wag | 3-substituted Thiophene[4] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, it is used to confirm the molecular weight and to gain structural information from its fragmentation pattern.

Experimental Protocol

-

Ionization Method: Electron Ionization (EI) is a common method for small, volatile molecules like this compound.

-

Instrumentation: Introduce a small amount of the sample into the mass spectrometer (e.g., via direct injection or a GC-MS system).

-

Analysis: The instrument ionizes the molecules, separates them based on their m/z ratio, and detects the relative abundance of each ion.

Data Interpretation

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule's mass, along with several fragment ion peaks resulting from the cleavage of chemical bonds.

Table 3: Principal Mass Spectrometry Peaks for this compound

| m/z Value | Proposed Fragment | Interpretation |

| 140 | [C₈H₁₂S]⁺ | Molecular Ion (M⁺)[1] |

| 97 | [C₅H₅S]⁺ | Loss of butyl radical (•C₄H₇) - Benzylic cleavage |

| 83 | [C₄H₃S]⁺ | Thienyl cation |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π → π* transitions in the conjugated thiophene ring.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as hexane or ethanol. The concentration should be adjusted to yield an absorbance maximum below 1.5.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance of the sample across a wavelength range of approximately 200-400 nm.

-

Blank Correction: Use the pure solvent as a blank reference to zero the spectrophotometer.

Data Interpretation

The UV-Vis spectrum of the this compound monomer is dominated by a strong absorption band in the UV region. The position of the maximum absorption (λ_max) is characteristic of the thiophene chromophore. It is important to note that the λ_max for the monomer is at a significantly shorter wavelength than that of its corresponding polymer (P3BT), which benefits from extended conjugation.[5]

Table 4: UV-Visible Spectroscopic Data for this compound

| Parameter | Value | Solvent | Electronic Transition |

| λ_max | ~235 - 240 nm | Hexane or Ethanol | π → π* |

Note: The λ_max is an estimate based on data for substituted thiophenes.[6]

Workflow for Spectroscopic Characterization

The comprehensive analysis of a this compound sample follows a logical workflow to ensure complete structural verification and purity assessment.

Caption: General workflow for the complete spectroscopic characterization of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C8H12S | CID 566339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Properties, Uses, Safety, Supplier Info & Technical Data – China Manufacturer [quinoline-thiophene.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Polythiophene Derivatives with Different Alkyl Substitution Groups | Scientific.Net [scientific.net]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

In-Depth Technical Guide to the Electronic and Optical Properties of Poly(3-butylthiophene)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electronic and optical properties of poly(3-butylthiophene) (P3BT), a prominent semiconducting polymer in the field of organic electronics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel electronic devices and sensors.

Core Electronic and Optical Properties

Poly(this compound) is a derivative of polythiophene, featuring a butyl side chain on the thiophene ring. This alkyl substitution enhances the polymer's solubility, enabling solution-based processing for the fabrication of thin-film devices. The electronic and optical properties of P3BT are intrinsically linked to its chemical structure, particularly the regioregularity of the polymer chain, molecular weight, and solid-state morphology.

Data Presentation

Table 1: Electronic Properties of Regioregular Poly(this compound)

| Property | Symbol | Typical Value | Conditions/Notes |

| Highest Occupied Molecular Orbital (HOMO) Energy | EHOMO | -4.6 to -5.0 eV[1] | Determined by cyclic voltammetry. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | ELUMO | -2.9 to -3.2 eV | Often estimated from HOMO and optical bandgap. |

| Ionization Potential | IP | ~5.0 eV | Corresponds to the HOMO level. |

| Electron Affinity | EA | ~3.0 eV | Corresponds to the LUMO level. |

| Hole Mobility | µh | 10-4 - 10-2 cm²/Vs | Highly dependent on regioregularity, molecular weight, and film morphology. |

| Electrical Conductivity (undoped) | σ | 10-8 - 10-6 S/cm | Insulating in its pristine state. |

| Electrical Conductivity (doped) | σ | 1 - 200 S/cm[2] | Can be significantly increased by chemical or electrochemical doping. |

Table 2: Optical Properties of Regioregular Poly(this compound)

| Property | Symbol | Typical Value | Conditions/Notes |

| Optical Bandgap | Eg | ~2.0 eV | Determined from the absorption edge of the UV-Vis spectrum. |

| Absorption Maximum (in solution) | λmax,sol | ~450 nm | In solvents like chloroform or toluene. |

| Absorption Maximum (thin film) | λmax,film | 520 - 560 nm | Red-shifted compared to solution due to aggregation and intermolecular interactions. |

| Photoluminescence (PL) Emission Maximum (in solution) | λem,sol | ~567 nm[3] | In chloroform, with an excitation wavelength of 440 nm.[3] |

| Photoluminescence (PL) Emission Maximum (thin film) | λem,film | 600 - 650 nm | Red-shifted and often quenched compared to solution. |

| π-π Stacking Distance | dπ-π | ~0.395 nm[3] | In the solid state, indicative of intermolecular packing. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of regioregular P3BT are provided below.

Synthesis of Regioregular Poly(this compound) via Grignard Metathesis (GRIM) Polymerization

The Grignard Metathesis (GRIM) method is a widely used technique for the controlled synthesis of highly regioregular poly(3-alkylthiophene)s.[4][5][6][7]

Materials:

-

2,5-dibromo-3-butylthiophene (monomer)

-

tert-Butylmagnesium chloride (1.0 M in THF)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl)

-

Soxhlet extraction apparatus

-

Hexane, Chloroform

Procedure:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromo-3-butylthiophene (1 equivalent) in anhydrous THF.

-

Slowly add tert-butylmagnesium chloride (1 equivalent) to the solution at room temperature. The mixture is then typically stirred for 1-2 hours to facilitate the Grignard exchange reaction.[8]

-

Add Ni(dppp)Cl2 (0.5 - 1 mol% relative to the monomer) to the reaction mixture. The color of the solution should change, indicating the initiation of polymerization.

-

Allow the polymerization to proceed for a specified time (e.g., 1-2 hours) at room temperature or with gentle heating.

-

Quench the reaction by slowly adding a small amount of 1 M HCl.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the crude polymer and wash it with methanol.

-

Purify the polymer by Soxhlet extraction with sequential washing using methanol, hexane, and finally chloroform to extract the regioregular P3BT fraction.

-

Precipitate the chloroform fraction in methanol, filter, and dry the final polymer product under vacuum.

Characterization by UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the absorption properties and estimate the optical bandgap of P3BT.

Materials:

-

P3BT polymer

-

Spectroscopic grade solvent (e.g., chloroform or chlorobenzene)

-

Quartz cuvettes

-

Spin coater

-

Substrates (e.g., glass or quartz slides)

-

UV-Vis spectrophotometer

Procedure for Solution-State Measurement:

-

Prepare a dilute solution of P3BT in a suitable solvent (e.g., 0.01 mg/mL in chloroform).

-

Transfer the solution to a quartz cuvette.

-

Record the absorption spectrum over a wavelength range of 300-800 nm, using the pure solvent as a reference.

Procedure for Thin-Film Measurement:

-

Prepare a solution of P3BT in a suitable solvent (e.g., 10 mg/mL in chlorobenzene).

-

Clean the substrate by sequential sonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.

-

Deposit a thin film of P3BT onto the substrate using a spin coater (e.g., 1500 rpm for 60 seconds).[9]

-

If desired, anneal the film on a hotplate in an inert atmosphere (e.g., 120 °C for 10 minutes) to improve crystallinity.

-

Record the absorption spectrum of the thin film.

Data Analysis: The optical bandgap (Eg) can be estimated from the onset of absorption in the thin-film spectrum using a Tauc plot, where (αhν)2 is plotted against photon energy (hν), and the linear portion is extrapolated to the energy axis.[10][11][12]

Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to determine the HOMO and LUMO energy levels of P3BT.[13][14][15]

Materials:

-

P3BT thin film on a conductive substrate (e.g., indium tin oxide (ITO)-coated glass)

-

Three-electrode electrochemical cell (working, counter, and reference electrodes)

-

Platinum wire or foil (counter electrode)

-

Ag/AgCl or saturated calomel electrode (SCE) (reference electrode)

-

Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile)

-

Potentiostat

Procedure:

-

Assemble the three-electrode cell with the P3BT-coated ITO as the working electrode, a platinum wire as the counter electrode, and a reference electrode.

-

Deoxygenate the electrolyte solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.

-

Immerse the electrodes in the electrolyte solution.

-

Record the cyclic voltammogram by scanning the potential from a neutral value to a positive potential (oxidation) and back, and then to a negative potential (reduction) and back. A typical scan rate is 50-100 mV/s.[16][17]

-

Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple.

Data Analysis: The HOMO and LUMO energy levels can be estimated from the onset potentials of the oxidation (Eox,onset) and reduction (Ered,onset) peaks, respectively, using the following empirical formulas: EHOMO = -[Eox,onset - E1/2(Fc/Fc+) + 4.8] eV ELUMO = -[Ered,onset - E1/2(Fc/Fc+) + 4.8] eV where E1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium redox couple, and 4.8 eV is the absolute energy level of the Fc/Fc+ reference relative to the vacuum level.[13]

Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)

The charge carrier mobility of P3BT is typically measured using a field-effect transistor architecture.

Materials:

-

Heavily doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer (gate and dielectric)

-

P3BT solution (e.g., 10 mg/mL in chloroform or dichlorobenzene)

-

Photoresist and developer for photolithography

-

Gold (Au) for source and drain electrodes

-

Vacuum thermal evaporator

-

Semiconductor parameter analyzer

Procedure (Bottom-Gate, Top-Contact Configuration):

-

Clean the Si/SiO2 substrate. Optionally, treat the SiO2 surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface properties.

-

Spin-coat a thin film of P3BT onto the substrate.

-

Anneal the P3BT film to enhance crystallinity.

-

Define the source and drain electrodes on top of the P3BT film using photolithography and a lift-off process or a shadow mask.

-

Deposit the source and drain electrodes (e.g., 50 nm of Au) by thermal evaporation.

-

Characterize the electrical performance of the OFET using a semiconductor parameter analyzer in an inert atmosphere.

Data Analysis: The field-effect mobility (µ) is calculated from the transfer characteristics (drain current, ID, vs. gate voltage, VG) in the saturation regime using the following equation: ID = (µ * Ci * W) / (2 * L) * (VG - VT)2 where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and VT is the threshold voltage.

Visualizations

The following diagrams illustrate key processes and concepts related to the synthesis and characterization of P3BT.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.cmu.edu [chem.cmu.edu]

- 4. chem.cmu.edu [chem.cmu.edu]

- 5. chem.cmu.edu [chem.cmu.edu]

- 6. chem.cmu.edu [chem.cmu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.cmu.edu [chem.cmu.edu]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Solution Properties of 3-Butylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butylthiophene is a heterocyclic organic compound featuring a thiophene ring substituted with a butyl group at the 3-position. As a key alkylthiophene, it serves as a critical building block in the synthesis of advanced materials and pharmaceutical agents. Its molecular structure imparts favorable solubility and processability for the development of conducting polymers, such as poly(this compound) (P3BT), which are integral to organic electronics like field-effect transistors (OFETs) and organic photovoltaics (OPVs). In medicinal chemistry, the thiophene scaffold is a versatile pharmacophore, and this compound derivatives are explored for various therapeutic applications. A thorough understanding of its solubility and solution properties is paramount for its effective use in synthesis, formulation, and device fabrication.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid under normal conditions.[1] Its core properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂S | [2] |

| Molecular Weight | 140.25 g/mol | [2] |

| CAS Number | 34722-01-5 | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.957 g/mL at 25 °C | [3] |

| Boiling Point | 181-183 °C | [3] |

| Melting Point | ~ -40 °C | [1] |

| Refractive Index | n20/D 1.501 | [3] |

| Flash Point | 60 °C (closed cup) |

Solubility Profile

The solubility of this compound is governed by the "like dissolves like" principle. The presence of the nonpolar butyl chain and the relatively nonpolar thiophene ring makes it hydrophobic. Consequently, it has very low solubility in water but is readily soluble in many common organic solvents.[1]

While precise quantitative solubility data is not widely published, the following table summarizes its qualitative solubility.

| Solvent | Solubility | Rationale | Reference |

| Water | Insoluble | Polar protic solvent vs. nonpolar solute. | [1] |

| Ethanol | Soluble | Miscible with many organic compounds. | [1] |

| Diethyl Ether | Soluble | Nonpolar aprotic solvent. | [1] |

| Chloroform | Soluble | Halogenated organic solvent. | [1] |

| Tetrahydrofuran (THF) | Soluble | Polar aprotic solvent, good for organometallics. | [4] |

| Hexane | Soluble | Nonpolar alkane solvent. | |

| Toluene | Soluble | Nonpolar aromatic solvent. |

Solution Properties

Characterizing the properties of this compound in solution is crucial for applications involving fluid dynamics, such as coating, printing, and chemical reactions.

| Property | Value / Measurement Method |

| Density | 0.957 g/mL at 25 °C |

| Viscosity | Data not available. Typically measured using an Ostwald or Ubbelohde viscometer by determining the flow time of the liquid through a calibrated capillary. |

| Surface Tension | Data not available. Commonly determined using the du Noüy ring method or Wilhelmy plate method with a tensiometer.[5][6][7][8] |

Experimental Protocols

Detailed methodologies for characterizing the core properties of this compound are provided below.

Protocol for Qualitative Solubility Testing

This protocol uses a sequence of solvents to systematically classify the compound based on its functional group characteristics.[9][10]

Materials:

-

This compound

-

Test tubes and rack

-

Solvents: Distilled water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), concentrated H₂SO₄

-

Litmus or pH paper

Procedure:

-

Water Solubility: Add approximately 0.1 mL of this compound to 3 mL of distilled water in a test tube. Shake vigorously for 60 seconds. Observe for miscibility or the presence of a separate layer. If soluble, test the solution's pH with litmus paper.[10]

-

Acid Solubility (5% HCl): If insoluble in water, add 0.1 mL of this compound to 3 mL of 5% HCl. Shake vigorously. Solubility indicates the presence of a basic functional group (e.g., an amine).[10]

-

Strong Base Solubility (5% NaOH): If insoluble in HCl, test solubility in 3 mL of 5% NaOH. Solubility suggests a strong or weak acidic functional group (e.g., carboxylic acid or phenol).[10]

-

Weak Base Solubility (5% NaHCO₃): If soluble in NaOH, test a fresh sample in 3 mL of 5% NaHCO₃. Solubility here indicates a strong acidic functional group, like a carboxylic acid.[10]

-

Strong Acid Solubility (Conc. H₂SO₄): If the compound is insoluble in water, dilute acid, and dilute base, test its solubility in cold, concentrated sulfuric acid. Most compounds containing heteroatoms (like sulfur) or unsaturation will dissolve or react.[9]

Protocol for Density Measurement (Pycnometer Method)

This method provides a highly accurate determination of a liquid's density.[11][12][13][14]

Materials:

-

Pycnometer (specific gravity bottle) with stopper

-

Analytical balance (±0.0001 g)

-

This compound

-

Distilled water

-

Acetone (for rinsing)

-

Thermostatic water bath

Procedure:

-

Clean and Dry: Thoroughly clean the pycnometer and its stopper with soap and water, rinse with distilled water, then acetone, and allow it to dry completely.

-

Weigh Empty: Accurately weigh the dry, empty pycnometer with its stopper (m₀).

-

Calibrate with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Place the filled pycnometer in a thermostatic bath at a known temperature (e.g., 25.0 °C) until thermal equilibrium is reached.

-

Dry and Weigh (Water): Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (m₁).

-

Calculate Volume: Calculate the pycnometer's volume (V) using the known density of water (ρ_water) at the measured temperature: V = (m₁ - m₀) / ρ_water.

-

Measure Sample: Empty and dry the pycnometer. Fill it with this compound, bring it to the same temperature in the water bath, dry the exterior, and weigh it (m₂).

-

Calculate Density: Calculate the density of this compound (ρ_sample) using: ρ_sample = (m₂ - m₀) / V.

Protocol for Surface Tension Measurement (du Noüy Ring Method)

This is a standard technique for measuring the surface tension of a liquid.[5][6][7][8]

Materials:

-

Force tensiometer with a platinum-iridium du Noüy ring

-

Sample vessel (crystallizing dish)

-

This compound

-

Bunsen burner and cleaning solvents (e.g., acetone, distilled water)

Procedure:

-

Ring Preparation: Clean the platinum ring thoroughly. This is critical for ensuring a zero contact angle. Rinse with a suitable solvent (acetone) and then distilled water. Finally, heat the ring to red-hot in a Bunsen burner flame to remove any organic residues.

-

Setup: Place the this compound sample in the vessel on the tensiometer's adjustable stage. Hang the cleaned ring from the balance hook.

-

Measurement: a. Lower the ring so it is submerged below the liquid's surface. b. Slowly lower the stage. The ring will pull up a meniscus of liquid. c. Continue lowering the stage until the force measured by the balance reaches a maximum value just before the liquid lamella detaches from the ring.

-

Calculation: The tensiometer software records this maximum force (F_max) and, using the ring's circumference and appropriate correction factors (e.g., Harkins-Jordan), calculates the surface tension (γ).

Synthesis Pathway of this compound

A common and effective route to 3-alkylthiophenes is the Kumada cross-coupling reaction, which utilizes a Grignard reagent.[15] The process starts with the bromination of thiophene, followed by the formation of a Grignard reagent from 3-bromothiophene, and finally, coupling with a butyl halide. A more direct synthesis involves the reaction of 3-bromothiophene with an alkyl Grignard reagent.[15]

Experimental Protocol Outline (Kumada Coupling): [15]

-

Reaction Setup: A dry, nitrogen-flushed flask is equipped with a condenser and magnetic stirrer.

-

Grignard Reagent: A solution of alkylmagnesium halide (e.g., butylmagnesium bromide) in an anhydrous ether (like THF or diethyl ether) is prepared or used as supplied.

-

Substrate Addition: 3-Bromothiophene, dissolved in anhydrous ether, is added dropwise to the Grignard solution.

-

Catalyst: A nickel catalyst, such as [1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂), is added.

-

Reaction: The mixture is stirred at room temperature or under gentle reflux until completion, monitored by TLC or GC.

-

Work-up: The reaction is quenched with a dilute acid (e.g., HCl). The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed via rotary evaporation.

-

Purification: The crude product is purified by distillation or column chromatography to yield pure this compound.

References

- 1. This compound | Properties, Uses, Safety, Supplier Info & Technical Data – China Manufacturer [quinoline-thiophene.com]

- 2. This compound | C8H12S | CID 566339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 96 34722-01-5 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. biolinscientific.com [biolinscientific.com]

- 6. smartsystems-eg.com [smartsystems-eg.com]

- 7. Du Noüy ring method - Wikipedia [en.wikipedia.org]

- 8. irjes.com [irjes.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. csub.edu [csub.edu]

- 11. scribd.com [scribd.com]

- 12. che.utah.edu [che.utah.edu]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. scribd.com [scribd.com]

- 15. benchchem.com [benchchem.com]

Health and Safety for Handling 3-Butylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 3-Butylthiophene, a key intermediate in various fields including organic synthesis and materials science.[1][2] Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling. This data is crucial for designing experiments, and implementing appropriate storage and emergency procedures.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂S | [3] |

| Molecular Weight | 140.25 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 181-183 °C | |

| Melting Point | -56.9 °C (estimate) | |

| Flash Point | 60 °C (140 °F) - closed cup | |

| Density | 0.957 g/mL at 25 °C | |

| Refractive Index | n20/D 1.501 | |

| Solubility | Insoluble in water; Soluble in alcohol | [4] |

| Vapor Pressure | 1.023 mmHg @ 25 °C (estimated) | [4] |

Hazard Identification and Classification

This compound is classified as a flammable liquid.[3][4] Understanding its hazard classification is essential for risk assessment and the implementation of appropriate safety measures.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor | 🔥 |

Source: Aggregated GHS information from multiple sources.[3]

Precautionary Statements

The following precautionary statements are associated with the handling of this compound:[3]

| Code | Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P233 | Keep container tightly closed. |

| P240 | Ground and bond container and receiving equipment. |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. |

| P242 | Use only non-sparking tools. |

| P243 | Take precautionary measures against static discharge. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. |

| P403+P235 | Store in a well-ventilated place. Keep cool. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols for Safety Assessment

Acute Oral Toxicity - OECD Test Guidelines

The assessment of acute oral toxicity is crucial for understanding the potential immediate health effects of a substance if ingested. The OECD provides several accepted methods to determine the acute oral toxicity, aiming to use a minimal number of animals.[5][6][7]

-

OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves dosing groups of animals of a single sex (usually females) in a stepwise manner using fixed doses (5, 50, 300, and 2000 mg/kg).[8] The initial dose is selected based on a preliminary sighting study. The results provide information on the hazardous properties and allow for classification according to the GHS.[8] A key principle is to use only moderately toxic doses and avoid lethal doses in the main study.[8]

-

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This stepwise procedure uses three animals of a single sex per step.[7] The presence or absence of compound-related mortality at one dose determines the next dosing step.[7] This method is reproducible and uses very few animals to rank a substance's toxicity.[7]

-

OECD Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method involves dosing single animals sequentially, typically at 48-hour intervals.[9] The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.[9] This procedure allows for the estimation of an LD50 value with a confidence interval.[9]

Skin Irritation - OECD Test Guideline 439

This in vitro test method is used to identify substances that can cause reversible skin damage.[10][11] It is a crucial test for chemicals that may come into contact with the skin during handling.

The methodology is based on a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[11][12]

-

Test Principle: The test substance is applied topically to the RhE tissue. Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold (≤ 50%).[11][12]

-

Procedure:

-

Triplicate tissue samples are dosed with the test substance.

-

Negative (e.g., ultrapure water) and positive (e.g., 5% SDS) controls are run concurrently.[12]

-

After a 60-minute exposure, the substance is washed off, and the tissues are incubated for a 42-hour recovery period.[12]

-

Cell viability is then assessed by measuring the enzymatic conversion of MTT to a blue formazan salt, which is quantified spectrophotometrically.[12]

-

-

Classification: If the mean cell viability is ≤ 50%, the substance is classified as a skin irritant (UN GHS Category 2).[11][12]

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| PPE Category | Specification |

| Eye Protection | Chemical splash goggles or safety glasses. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |

| Body Protection | Laboratory coat (flame-resistant is recommended), long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |

Handling Procedures

-

Always work in a well-ventilated area, such as a certified chemical fume hood, to avoid the accumulation of flammable vapors.[13][14][15]

-

Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[14][15]

-

Use non-sparking tools and explosion-proof equipment.[13]

-

Ground and bond containers when transferring the liquid to prevent static discharge.[13]

-

Avoid contact with skin and eyes.[14]

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[14]

-

Store in a designated flammable liquids storage cabinet.[15]

-

Keep containers tightly sealed.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

After Skin Contact: Immediately remove all contaminated clothing.[16] Rinse the skin with plenty of water for at least 15 minutes.[16] Seek medical attention if irritation develops.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[17]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Remove all sources of ignition. Ensure adequate ventilation. Wear appropriate PPE.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Visualized Workflows and Pathways

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Conceptual Toxicity Testing Pathway

This diagram outlines the conceptual pathway for determining the toxicological profile of a chemical like this compound, based on OECD guidelines.

Potential Mechanism of Thiophene Toxicity

While specific mechanistic studies on this compound are limited, research on other thiophene-containing drugs suggests that toxicity can arise from metabolic activation by cytochrome P450 (CYP450) enzymes.[18] This can lead to the formation of reactive metabolites, such as S-oxides and epoxides, which can cause cellular damage.[18]

References

- 1. This compound | Properties, Uses, Safety, Supplier Info & Technical Data – China Manufacturer [quinoline-thiophene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H12S | CID 566339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-butyl thiophene, 34722-01-5 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. siesascs.edu.in [siesascs.edu.in]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. x-cellr8.com [x-cellr8.com]

- 13. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 14. ehs.washington.edu [ehs.washington.edu]

- 15. - Division of Research Safety | Illinois [drs.illinois.edu]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. chemicalbook.com [chemicalbook.com]

- 18. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial suppliers and purity of 3-Butylthiophene

An In-depth Technical Guide to 3-Butylthiophene: Commercial Availability, Purity, and Experimental Applications

Introduction

This compound (CAS No: 34722-01-5) is a substituted thiophene, a class of heterocyclic compounds that are pivotal in medicinal chemistry and materials science.[1] With the molecular formula C₈H₁₂S and a molecular weight of 140.25 g/mol , this colorless to light yellow liquid serves as a critical building block in the synthesis of advanced materials and pharmaceutical agents.[2][3][4] Its unique electronic structure, stemming from the aromatic thiophene ring, makes it a valuable intermediate for developing conducting polymers and organic semiconductors.[5][6] In drug discovery, the thiophene scaffold is explored for creating molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][5] This guide provides a technical overview of its commercial suppliers, purity standards, and detailed experimental protocols for its synthesis and analysis, aimed at researchers and professionals in drug development and materials science.

Commercial Suppliers and Purity of this compound

The availability and purity of starting materials are critical for reproducible research and development. This compound is available from several chemical suppliers, typically with a purity of 96% or higher. The most common analytical method for determining purity is gas chromatography (GC).

| Supplier | CAS Number | Purity | Notes |

| Sigma-Aldrich (MilliporeSigma) | 34722-01-5 | 96% | Product of Rieke Metals, Inc.[3][7] |

| Santa Cruz Biotechnology | 34722-01-5 | - | Offered for research use.[8] |

| Benchchem | 34722-01-5 | High-Purity | Marketed for research in organic electronics and material science.[6] |

| ChemicalBook | 34722-01-5 | - | Provides physical and chemical properties alongside supplier information.[4] |

Note: Purity levels can vary by batch and grade. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in a laboratory setting. The following sections provide protocols for its synthesis, purification, and analysis.

Synthesis of this compound via Grignard Cross-Coupling

A common and effective method for synthesizing 3-alkylthiophenes is the Kumada cross-coupling reaction. This protocol describes the synthesis of this compound starting from 3-bromothiophene and a butyl Grignard reagent, catalyzed by a nickel complex.

Materials and Reagents:

-

3-Bromothiophene

-

Magnesium turnings

-

Iodine (crystal)

-

n-Butyl bromide

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp))

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 equivalents).

-

Add a single crystal of iodine to activate the magnesium.

-

Add a solution of n-butyl bromide (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. The reaction may require gentle heating to initiate.

-

Once initiated, maintain a gentle reflux during the addition. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent (n-butylmagnesium bromide).

-

-

Cross-Coupling Reaction:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve 3-bromothiophene (1.0 equivalent) and NiCl₂(dppp) (0.01-0.05 equivalents) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared n-butylmagnesium bromide solution dropwise to the stirred solution of 3-bromothiophene and catalyst.[9]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture in an ice bath and cautiously quench it by the slow addition of a saturated aqueous NH₄Cl solution.[9]

-

Extract the mixture with diethyl ether (3 x volume).

-

Combine the organic layers, wash with 1 M HCl, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification of this compound

The crude product obtained from synthesis typically requires purification to remove unreacted starting materials, catalysts, and byproducts. Fractional distillation is effective for this purpose. For achieving very high purity, cryogenic precipitation can be employed.[10][11]

Method 1: Fractional Distillation

-

Assemble a fractional distillation apparatus.

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Heat the flask gently. The boiling point of this compound is approximately 181-183 °C at atmospheric pressure.[7]

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of the pure product.

Method 2: Cryogenic Precipitation This method is suitable for removing impurities from thiophenes that are liquid at room temperature.[10][11]

-

Dissolve the crude this compound in a suitable solvent (e.g., a hydrocarbon or an alcohol) at room temperature.

-

Cool the solution to a temperature at least 20 °C below the melting point of pure this compound. A temperature of -15 °C or lower is often preferred.[11]

-

As the solution cools, the this compound will precipitate or crystallize out as a solid, leaving impurities in the solution.

-

Isolate the solid product by cold filtration.

-

Wash the collected solid with a small amount of the cold solvent.

-

Allow the purified product to warm to room temperature, where it will return to its liquid state.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture, making it ideal for assessing the purity of this compound.[12]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., Thermo Scientific™ TraceGOLD™ TG-5MS, 30 m x 0.25 mm I.D. x 0.25 µm film).[13]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[13]

-

Injector: Split/splitless injector, temperature set to 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 15-20 °C/min to 300-320 °C and hold for 5 minutes.[13]

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ion Source Temperature: 200-230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound sample (e.g., 100 µg/mL) in a high-purity solvent such as methanol or hexane.[13]

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the data using the conditions specified above.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M⁺) at m/z 140.[2]

-

Identify any impurity peaks by comparing their mass spectra against a library (e.g., NIST).[14]

-

Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

-

Visualizations: Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and conceptual relationships involving this compound.

Caption: Synthesis workflow for this compound via Kumada coupling.

Caption: Experimental workflow for purity analysis by GC-MS.

Caption: Relationship of this compound to its key application areas.

References

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound 96 34722-01-5 [sigmaaldrich.com]

- 4. This compound CAS#: 34722-01-5 [m.chemicalbook.com]

- 5. This compound | Properties, Uses, Safety, Supplier Info & Technical Data – China Manufacturer [quinoline-thiophene.com]

- 6. This compound | High-Purity Reagent for Research [benchchem.com]

- 7. This compound 96 34722-01-5 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. KR20050030118A - Process for the purification of thiophenes - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

- 12. oshadhi.co.uk [oshadhi.co.uk]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. repository.unar.ac.id [repository.unar.ac.id]

Methodological & Application

Application Notes and Protocols: Grignard Metathesis Polymerization of 3-Butylthiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of regioregular poly(3-butylthiophene) (P3BT) via Grignard Metathesis (GRIM) polymerization. This method offers a straightforward and efficient route to well-defined conjugated polymers, which are integral components in the development of organic electronics, sensors, and drug delivery systems.

Introduction

Poly(3-alkylthiophene)s (P3ATs) are a class of conductive polymers widely studied for their applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors. The Grignard Metathesis (GRIM) polymerization is a powerful chain-growth condensation polymerization method for synthesizing regioregular P3ATs. This technique allows for the control of molecular weight and results in polymers with a high degree of head-to-tail (HT) couplings, which is crucial for achieving desirable electronic and optical properties.[1][2][3] The polymerization is typically initiated by a nickel catalyst, such as Ni(dppp)Cl2, and proceeds through a well-defined mechanism involving transmetalation and reductive elimination steps.[1][4]

Data Presentation

The following table summarizes representative quantitative data for the GRIM polymerization of this compound. The molecular weight and polydispersity of the resulting polymer are influenced by the monomer-to-catalyst ratio.

| Monomer | Catalyst | [Monomer]:[Catalyst] Ratio | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) |

| 2,5-dibromo-3-butylthiophene | Ni(dppp)Cl₂ | 50:1 | 8.4 | 11.8 | 1.41 | >90 |

Note: Data is compiled and representative of typical results found in the literature. Actual results may vary based on specific reaction conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the GRIM polymerization of this compound.

Materials:

-

2,5-dibromo-3-butylthiophene (monomer)

-

tert-Butylmagnesium chloride (or other Grignard reagent, e.g., isopropylmagnesium chloride) in a suitable solvent (e.g., THF or Et₂O)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl)

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Protocol 1: Synthesis of Poly(this compound) (P3BT)

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 2,5-dibromo-3-butylthiophene (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous THF to the flask to dissolve the monomer.

-

Grignard Reagent Addition: Slowly add a solution of tert-butylmagnesium chloride (1.0 eq) to the monomer solution at room temperature. The reaction mixture is typically stirred for 1-2 hours to ensure the formation of the thienyl Grignard species. This step, known as transmetalation, results in a mixture of regioisomers.[1][2][3]

-

Initiation of Polymerization: Add the nickel catalyst, Ni(dppp)Cl₂ (typically 1-2 mol % relative to the monomer), to the reaction mixture. The color of the solution should change, indicating the initiation of the polymerization.

-

Polymerization: Allow the reaction to stir at room temperature for a defined period, typically 1-2 hours. The progress of the polymerization can be monitored by techniques such as GPC.

-

Quenching: Quench the polymerization by slowly adding the reaction mixture to a beaker of methanol containing a small amount of hydrochloric acid. This will cause the polymer to precipitate.

-

Purification:

-

Collect the precipitated polymer by filtration.

-

Wash the polymer sequentially with methanol, and then potentially with other solvents like acetone and hexanes to remove any remaining monomer, catalyst, and oligomers.

-

A Soxhlet extraction is often performed for thorough purification. The polymer is typically extracted with methanol, hexane, and finally chloroform or THF to isolate the desired polymer fraction.

-

-

Drying: Dry the purified polymer under vacuum to a constant weight.

Characterization:

The resulting poly(this compound) can be characterized by various techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To determine the regioregularity (percentage of HT couplings).

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

-

UV-Vis Spectroscopy: To analyze the optical properties of the polymer, including its absorption spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer.

Visualizations

The following diagrams illustrate the key processes in the GRIM polymerization of this compound.

Caption: Mechanism of GRIM Polymerization.

Caption: Experimental Workflow for P3BT Synthesis.

References

Application Notes and Protocols for the Chemical Oxidative Polymerization of 3-Butylthiophene using FeCl₃

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-alkylthiophene)s (P3ATs) are a class of conductive polymers with significant potential in various applications, including organic electronics, sensors, and drug delivery systems. Their solubility, processability, and tunable electronic properties make them attractive materials for scientific research and development. The chemical oxidative polymerization of 3-alkylthiophene monomers using ferric chloride (FeCl₃) is a widely employed, straightforward, and cost-effective method for synthesizing these polymers. This document provides detailed protocols and application notes for the synthesis of poly(3-butylthiophene) (P3BT) via this method.

Principle and Mechanism

The chemical oxidative polymerization of this compound with FeCl₃ proceeds through an oxidative coupling mechanism. Ferric chloride acts as a strong oxidizing agent, initiating the polymerization by oxidizing the this compound monomer to a radical cation. These radical cations then couple to form dimers, which are further oxidized and coupled to propagate the polymer chain. The polymerization is typically carried out in a chlorinated solvent, such as chloroform, at room temperature. The reaction is terminated by the addition of a non-solvent, such as methanol, which precipitates the polymer.

Experimental Protocols

Materials and Equipment

-

This compound (monomer)

-

Anhydrous ferric chloride (FeCl₃) (oxidant)

-

Chloroform (CHCl₃), anhydrous (solvent)

-

Methanol (MeOH) (for precipitation and washing)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Soxhlet extraction apparatus

-

Buchner funnel and filter paper

-

Vacuum oven

Pre-reaction Preparations

-

Drying of Glassware: All glassware should be thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator before use to prevent moisture from interfering with the reaction.

-

Solvent Purification: Anhydrous chloroform is crucial for the success of the polymerization. Use freshly distilled or commercially available anhydrous chloroform.

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent side reactions with oxygen.

Polymerization Procedure

-

In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet/outlet, add anhydrous FeCl₃. The molar ratio of FeCl₃ to this compound is a critical parameter and typically ranges from 2.5:1 to 4:1.

-

Add anhydrous chloroform to the flask to suspend the FeCl₃.

-

In the dropping funnel, prepare a solution of this compound in anhydrous chloroform.

-

While stirring vigorously, add the this compound solution dropwise to the FeCl₃ suspension over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction to proceed at room temperature for a specified time, typically ranging from 2 to 24 hours. The reaction mixture will gradually darken, indicating the formation of the polymer.

-

To terminate the polymerization, pour the reaction mixture into a beaker containing an excess of methanol. This will cause the poly(this compound) to precipitate.

-

Stir the mixture for 30 minutes to ensure complete precipitation.

Purification of Poly(this compound)

-

Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

-

Wash the polymer cake extensively with methanol until the filtrate is colorless to remove any remaining FeCl₃ and unreacted monomer.

-

Further wash the polymer with deionized water to remove any remaining iron salts.

-

For high-purity polymer, Soxhlet extraction is recommended. Sequentially extract the crude polymer with methanol, hexane, and finally chloroform. The chloroform fraction will contain the soluble, high molecular weight poly(this compound).

-

Precipitate the polymer from the chloroform fraction by adding it to an excess of methanol.

-

Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50 °C overnight.

Data Presentation